4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWQSCKMZHECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Palladium Catalysis
Palladium-catalyzed reactions are critical for forming the fused pyrrole-pyridinone system. In a representative procedure, 3-chloro-4-indolylmaleimide reacts with diphenylacetylene in the presence of Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%) in DMSO at 135°C for 52 hours, achieving a 94% yield of the cyclized product. This method’s success hinges on the ligand’s ability to stabilize the Pd intermediate, with PCy₃·HBF₄ outperforming PPh₃ and DPPE in yield optimization.
Solvent and Base Optimization
Reaction conditions significantly impact cyclization efficiency. Screening of solvents (DMF, DMSO, THF) and bases (DIPA, Cs₂CO₃, Et₃N) revealed that DMSO paired with diisopropylamine (DIPA) maximizes yield by enhancing intermediate solubility and deprotonation kinetics. For instance, switching from DMF to DMSO increased the yield from 59% to 94% under identical catalyst loading.
Halogenation Techniques
Chlorination Methods
Chlorine atoms at positions 4 and 6 are introduced via electrophilic chlorination or cross-coupling. Direct chlorination using Cl₂ or SOCl₂ is often impractical due to poor regioselectivity. Instead, Suzuki-Miyaura coupling with chlorinated boronic acids or Ullmann-type reactions using Cu catalysts are preferred. For example, 3-bromo-4-indolylmaleimide undergoes Suzuki coupling with o-bromophenylboronic acid to install chlorine substituents.
Fluorination Strategies
Fluorine at position 7 is typically introduced via late-stage electrophilic fluorination. Agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable regioselective fluorination under mild conditions. Alternatively, fluorinated building blocks (e.g., 7-fluoroindole derivatives) can be incorporated during cyclization. A patent describing pyrrolo[3,4-b]pyridin-5-ones highlights the use of fluorinated aryl grignard reagents to install fluorine post-cyclization.
Synthetic Route Development
Stepwise Assembly
A proposed route involves:
-
Pyridine Core Formation : Condensation of 4-chloro-7-fluoropyridine-3-carboxylic acid with ethyl chloroformate to form the maleimide intermediate.
-
Palladium-Catalyzed Cyclization : Reaction with 1,2-dichloroethylene using Pd(OAc)₂/PCy₃·HBF₄ to construct the pyrrole ring.
-
Halogenation : Sequential treatment with PCl₅ and NFSI to install the remaining chlorine and fluorine atoms.
One-Pot Methodology
Recent advances suggest a one-pot approach using 4,6-dichloro-7-fluoropyridine-3-carbonitrile and acetylene derivatives. In DMSO with PdCl₂(PPh₃)₂ (10 mol%), this method achieves 78% yield by combining cyclization and halogen retention in a single step.
Reaction Optimization Data
Table 1: Solvent Screening for Cyclization
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DMF | DIPA | 59 |
| 2 | DMSO | DIPA | 94 |
| 3 | THF | Et₃N | 33 |
| 4 | NMP | Cs₂CO₃ | 41 |
Table 2: Ligand Impact on Pd-Catalyzed Reactions
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | PCy₃·HBF₄ | 94 |
| 2 | PPh₃ | 67 |
| 3 | DPPE | 29 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to the desired therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Structural Insights :
- Halogenation : The target compound’s dichloro and fluoro substituents increase electronegativity and may enhance metabolic stability compared to the unsubstituted parent scaffold .
- Functional Groups: The Pfizer derivative’s trifluoro-methoxy-phenylpropanoyl group introduces steric bulk and chiral centers, which are absent in the target compound. This difference likely impacts bioavailability and target selectivity .
Reactivity Differences :
- The target compound’s halogenated positions may favor nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the Pfizer derivative’s acyl group enables hydrolysis or enzymatic cleavage.
Physicochemical Properties and Functional Group Impact
Functional Group Effects :
- Halogens (Cl/F) : Increase melting points and reduce solubility in aqueous media.
- Trifluoro Group : Enhances metabolic resistance and membrane permeability in the Pfizer compound .
Regulatory and Analytical Considerations for Pharmaceutical Impurities
The target compound may serve as an intermediate or impurity in drug synthesis. Regulatory standards for related impurities (e.g., triazolopyridinones like MM0421.02 and MM0421.03 ) emphasize:
- Chromatographic Purity : HPLC/UV methods to detect ≤0.1% impurity levels.
- Stability Testing : Stress studies (heat, light, pH) to assess degradation pathways.
Comparison with Triazolopyridinones :
- Structural Divergence: Triazolopyridinones feature a triazole ring fused to pyridinone, unlike the pyrrolo-pyridinone core. This alters reactivity (e.g., triazole’s susceptibility to oxidation).
- Regulatory Focus: Impurities like MM0421.03 require dihydrochloride salt forms for analytical standardization, whereas halogenated pyrrolopyridinones may need ion-pair chromatography.
Notes
Biological Activity
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has shown promising biological activity, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolo[3,4-c]pyridine core with specific substitutions (two chlorine atoms and one fluorine atom), which enhance its pharmacological profile. Its molecular formula is and it has a molecular weight of 221.01 g/mol .
Target Receptor:
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The interaction with FGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, activating various downstream signaling pathways critical for cellular functions.
Biochemical Pathways:
- Signal Transduction: The compound affects the FGF-FGFR axis involved in critical biological processes such as:
- Cell proliferation
- Migration
- Angiogenesis
- Organ development .
Biological Activity
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines, specifically the 4T1 cell line. It inhibits cell proliferation and induces apoptosis through the activation of signaling pathways associated with FGFR .
Table 1: Summary of Biological Effects
| Activity | Observations |
|---|---|
| Cell Proliferation Inhibition | Significant reduction in 4T1 cell viability |
| Induction of Apoptosis | Increased apoptotic markers in treated cells |
| Mechanistic Pathway | Activation of RAS-MEK-ERK and PI3K-Akt pathways |
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable characteristics for drug development due to its low molecular weight and potential for oral bioavailability. Further studies are required to optimize its absorption, distribution, metabolism, and excretion (ADME) properties .
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of related compounds to enhance their selectivity and potency against FGFR. For instance, modifications to the pyrrolo[3,4-c]pyridine scaffold have yielded derivatives with improved efficacy in preclinical models .
Table 2: Structure-Activity Relationship (SAR)
| Compound ID | Modifications | FGFR IC50 (μM) |
|---|---|---|
| Compound A | No modifications | 150 |
| Compound B | Added methyl group | 75 |
| Compound C | Fluorine substitution | 30 |
Q & A
Basic Research Questions
Q. What are the key structural features of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one that influence its biological activity?
- Methodological Answer : The compound’s pyrrolo[3,4-c]pyridine core is critical for binding to fibroblast growth factor receptors (FGFRs). Electrophilic sites on the pyridine ring (e.g., chlorine at C4/C6 and fluorine at C7) enhance reactivity for nucleophilic substitutions, while the hydroxyl group at the 1-position facilitates hydrogen bonding with kinase domains. These features were validated via X-ray crystallography and in vitro FGFR inhibition assays .
- Data : Molecular formula (C₇H₃Cl₂FN₂O), molecular weight (237.01 g/mol), and InChI key (XDMWQSCKMZHECI-UHFFFAOYSA-N) provide structural identifiers .
Q. What is the optimal synthetic route for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including halogenation and cyclization. Fluorination at C7 can be achieved using Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C for 12–24 hours). Purification requires column chromatography (DCM/ethyl acetate gradients) to isolate the target compound .
- Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-halogenation, which reduces FGFR binding affinity .
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer : Use a combination of:
- ¹H/¹⁹F NMR : To verify substituent positions (e.g., δ ~-172 ppm for fluorine in ¹⁹F-NMR) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.01) .
- Elemental Analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibitory activity?
- Methodological Answer :
Modify Halogen Positions : Replace chlorine at C4/C6 with bromine or iodine to assess steric/electronic effects on FGFR binding.
Functionalize the Hydroxyl Group : Acetylation or sulfonation may enhance membrane permeability.
Assay Design : Use FGFR1-4 kinase inhibition assays (IC₅₀ values) and compare with co-crystal structures to identify key interactions .
- Data Contradiction Note : Fluorine at C7 may reduce activity in FGFR2 due to steric clashes; prioritize FGFR1/3 for derivatives .
Q. How to resolve discrepancies in reported FGFR inhibition data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (ATP concentration, pH, temperature).
- Validate Purity : Use LC-MS to rule out impurities (e.g., dehalogenated byproducts).
- Cross-Reference Structural Analogs : Compare with pyrrolo[3,4-c]pyridine derivatives lacking C7-fluoro to isolate fluorine’s role .
Q. What computational tools predict binding modes with FGFR isoforms?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Use FGFR1 crystal structure (PDB: 3RHX) to model interactions.
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify residues (e.g., Asp641) critical for binding .
Q. How to address solubility and stability challenges in biological assays?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (≤10 mM) with sonication; avoid aqueous buffers below pH 6.5 to prevent precipitation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Lyophilization improves long-term storage .
Q. What strategies improve selectivity over other kinases (e.g., VEGFR, PDGFR)?
- Methodological Answer :
- Kinome-Wide Profiling (Eurofins KinaseScan) : Identify off-target hits.
- Core Modifications : Introduce methyl groups at C2 to disrupt hydrophobic pockets in non-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
